2-(3-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride

DPP-4 inhibition Type 2 diabetes Aminopiperidine pharmacophore

2-(3-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride belongs to the aminopiperidinyl-pyridinecarbonitrile class, specifically a 3-aminopiperidine fragment conjugated to a 4-cyanopyridine (isonicotinonitrile) core. Its molecular formula is C₁₁H₁₅ClN₄ with a molecular weight of 238.72 g·mol⁻¹.

Molecular Formula C11H15ClN4
Molecular Weight 238.72 g/mol
CAS No. 1185316-29-3
Cat. No. B1500923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride
CAS1185316-29-3
Molecular FormulaC11H15ClN4
Molecular Weight238.72 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CC(=C2)C#N)N.Cl
InChIInChI=1S/C11H14N4.ClH/c12-7-9-3-4-14-11(6-9)15-5-1-2-10(13)8-15;/h3-4,6,10H,1-2,5,8,13H2;1H
InChIKeyMGNGENMRYANTNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride (CAS 1185316-29-3): Baseline Identity and Procurement Significance


2-(3-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride belongs to the aminopiperidinyl-pyridinecarbonitrile class, specifically a 3-aminopiperidine fragment conjugated to a 4-cyanopyridine (isonicotinonitrile) core. Its molecular formula is C₁₁H₁₅ClN₄ with a molecular weight of 238.72 g·mol⁻¹ . The compound exists as a hydrochloride salt, which confers a crystalline solid physical form at ambient temperature. The 3-aminopiperidine substructure is a documented pharmacophore present in multiple approved dipeptidyl peptidase-4 (DPP-4) inhibitors, including alogliptin and linagliptin [1], while the isonicotinonitrile ring constitutes a recognized ATP-competitive kinase hinge-binding motif utilized in dual leucine zipper kinase (DLK) inhibitor programs [2]. Available purity specifications include ≥95% and 98+% grades , positioning it as a building block for pharmaceutical research rather than an approved active ingredient.

2-(3-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride: Why Other NitrilePiperidine Scaffolds Cannot Replace This Specific Isomer


Compounds bearing the 3-aminopiperidine motif are not functionally interchangeable across target classes. Positional isomerism of the amino group on the piperidine ring dictates both stereoelectronic properties and target engagement geometry: the 3-amino substitution pattern is the essential pharmacophoric arrangement for DPP-4 active-site interaction [1], while the 4-amino isomers have been described as Syk/JAK kinase ligands . Simultaneously, the nitrile regioisomerism on the pyridine ring is critical: isonicotinonitrile (4-carbonitrile) establishes specific hydrogen bonding to the kinase hinge region, whereas nicotinonitrile (3-carbonitrile) analogs are cited for DPP-4 applications . Unsubstituted piperidine-isonicotinonitrile (CAS 127680-89-1) lacks the primary amine necessary for salt-bridge formation with catalytic residues in both DPP-4 and kinase targets . Consequently, researchers selecting a building block for either DPP-4 inhibitor synthesis or isonicotinonitrile-based kinase probe design must specify the 3-amino-4-carbonitrile regioisomer, as generic substitution with alternative regioisomers would result in inactive or off-target compounds.

2-(3-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride: Quantitative Differentiation Evidence Relative to Closest Structural Analogs


Evidence Item 1: DPP-4 Pharmacophore Integrity – 3-Amino vs. 4-Amino Piperidine Isomers Dictate Target Class Selectivity

The 3-aminopiperidine substitution pattern is pharmacophorically required for DPP-4 active-site occupancy, as established by the Cox et al. (2007) series where substituted 3-aminopiperidines achieved DPP-4 IC₅₀ values of 37 nM with >1,600-fold selectivity over DPP8 (IC₅₀ > 60,000 nM) and DPP9 [1]. Contrastingly, the 4-aminopiperidine regioisomer (2-(4-aminopiperidin-1-yl)isonicotinonitrile hydrochloride, CAS 1185309-64-1) is cited as a Syk/JAK kinase ligand scaffold rather than a DPP-4 pharmacophore . Although specific DPP-4 IC₅₀ values for the 4-amino regioisomer are not reported, the altered amino group geometry precludes the critical salt-bridge interaction with the Glu205/Glu206 catalytic dyad of DPP-4 that the 3-amino configuration enables. This positional requirement is further evidenced by the fact that both FDA-approved 3-aminopiperidine-containing DPP-4 drugs (alogliptin, DPP-4 IC₅₀ = 6.9 nM; linagliptin, DPP-4 IC₅₀ = 1 nM) [2] employ the (R)-3-aminopiperidine fragment, not the 4-amino variant [3].

DPP-4 inhibition Type 2 diabetes Aminopiperidine pharmacophore

Evidence Item 2: Kinase Hinge-Binding Specificity – Isonicotinonitrile (4-CN) vs. Nicotinonitrile (3-CN) Regioisomerism Determines ATP-Pocket Docking Geometry

The isonicotinonitrile (4-carbonitrile) moiety forms a specific hydrogen-bond network with the kinase hinge region that is distinct from the nicotinonitrile (3-carbonitrile) regioisomer. In the DLK co-crystal structure PDB 5CEQ, the isonicotinonitrile core of inhibitor 2-((1-cyclopentyl-5-(1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-3-yl)amino)isonicotinonitrile contributes to hinge binding that yields a DLK IC₅₀ of 536 nM [1]. The isonicotinonitrile scaffold consistently appears in kinase inhibitor programs across diverse targets (DLK, NIK, MET) because the 4-cyano group positions the pyridine nitrogen for a canonical hinge hydrogen bond with the backbone NH of the hinge residue (e.g., Met109 in DLK), while the nitrile at C4 extends toward the solvent-accessible region, enabling further derivatization without disrupting hinge engagement . In contrast, the nicotinonitrile regioisomer (2-(3-aminopiperidin-1-yl)nicotinonitrile hydrochloride, CAS 1185319-31-6) is primarily cited in DPP-4 inhibitor programs rather than as a kinase hinge-binding scaffold . Computational docking and crystallographic analyses indicate that the 3-cyano orientation misaligns the pyridine nitrogen relative to the hinge, weakening or abolishing the critical hinge hydrogen bond (predicted hinge H-bond distance >4.0 Å vs. ~2.9 Å for 4-CN isomers) [2]. Thus, the nitrile position alone determines the compound's target class suitability irrespective of the piperidine substitution.

Kinase inhibition ATP-competitive binding Hinge-region pharmacophore

Evidence Item 3: Salt-Form Solubility and Handling – Hydrochloride Salt Confers Physical Properties Distinct from Free Base and Alternative Salt Forms

The hydrochloride salt of 2-(3-aminopiperidin-1-yl)isonicotinonitrile (CAS 1185316-29-3; molecular weight 238.72 g·mol⁻¹) provides a crystalline solid with defined stoichiometry (1:1 HCl salt), enabling accurate weighing and reproducible dissolution for biological assays . Based on the calculated pKa of the piperidine nitrogen (~9.5–10.0) and the amino group (~10.0–10.5) of 3-aminopiperidine, compared to the pKa of hydrochloric acid (~−7), the hydrochloride salt is expected to enhance aqueous solubility relative to the free base by ≥10-fold at physiological pH (7.4) [1]. This solubility enhancement is critical for in vitro assay performance, as the free base (MW 202.26) can have aqueous solubility below 0.1 mg·mL⁻¹ due to the hydrophobic isonicotinonitrile core . The commercially available 98+% purity grade (HPLC) provides the highest specification among procurable aminopiperidine-isonicotinonitrile building blocks . The hydrochloride counterion is analytically straightforward, producing no interfering NMR signals and being fully compatible with standard LC-MS mobile phases, unlike trifluoroacetate or mesylate salts which can introduce spectral artifacts [2].

Salt-form selection Solid-state properties Analytical characterization

Evidence Item 4: Fragment Library Applicability – Amino-Functionalized Fragment Offers Higher Ligand Efficiency vs. Unsubstituted Piperidine-Isonicotinonitrile

The 3-aminopiperidine-isonicotinonitrile scaffold (heavy atom count: 16; molecular weight: 202.26 for free base) provides a balanced fragment profile for fragment-based drug discovery (FBDD): it satisfies the Rule of Three (MW < 300 Da, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) while bearing a synthetically tractable primary amine for chemical elaboration [1]. The unsubstituted analog 2-(piperidin-1-yl)isonicotinonitrile (CAS 127680-89-1; molecular weight 187.24; heavy atom count: 14; zero H-bond donors) lacks the hydrogen-bond donor capacity of the amino group, limiting its ability to form specific polar interactions with target proteins. In fragment screening, the amino group of 3-aminopiperidine-containing fragments has been experimentally demonstrated to form critical hydrogen bonds with catalytic residues; for example, in the 3-aminopiperidine-based DPP-4 inhibitor series, removal of the amino group (producing the unsubstituted piperidine analog) resulted in complete loss of detectable DPP-4 inhibition at 100 µM [2]. The pendant amine also serves as the primary vector for chemical library synthesis: coupling to carboxylic acids, sulfonyl chlorides, isocyanates, or reductive amination with aldehydes enables rapid generation of diverse compound arrays for hit-to-lead optimization . Thus, as a fragment starting point or chemical probe intermediate, the 3-amino-substituted variant provides substantially greater synthetic utility and target engagement potential than the unsubstituted piperidine-isonicotinonitrile.

Fragment-based drug discovery Ligand efficiency Chemical probe design

2-(3-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride: Evidence-Based Application Scenarios for Scientific Procurement


Scenario 1: DPP-4 Inhibitor Lead Optimization – Late-Stage Functionalization of the Primary Amine Vector

Medicinal chemistry teams pursuing next-generation DPP-4 inhibitors can utilize 2-(3-aminopiperidin-1-yl)isonicotinonitrile hydrochloride as a key intermediate for late-stage diversification. The 3-aminopiperidine pharmacophore, validated by the clinical DPP-4 inhibitors alogliptin and linagliptin, requires the 3-amino substitution pattern for catalytic site engagement [1]. Starting from this building block, chemists can elaborate the primary amine via amide coupling, sulfonylation, or reductive amination to install diverse moieties while preserving the DPP-4 pharmacophoric core. This strategy mirrors the discovery pathway of (R)-2-((2-(3-aminopiperidin-1-yl)-4-oxo-6-(pyridin-3-yl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-4-fluorobenzonitrile, a long-acting DPP-4 inhibitor candidate that emerged from property-based optimization employing the 3-aminopiperidine fragment [2]. The 4-carbonitrile group on the isonicotinonitrile ring can subsequently be hydrolyzed to the carboxylic acid for increased aqueous solubility, or retained as a metabolically stable nitrile for enhanced target residence time. Procurement of the pre-formed building block eliminates 2–3 synthetic steps compared to constructing the aminopiperidine-isonicotinonitrile core de novo, accelerating SAR cycle times.

Scenario 2: Kinase Chemical Probe Synthesis – Isonicotinonitrile Hinge-Binder with Orthogonal Functionalization Handle

Chemical biology groups designing selective kinase probes can exploit the isonicotinonitrile core of this compound for ATP-pocket hinge binding while using the primary amine as an orthogonal functionalization handle for linker attachment or bioconjugation. The DLK co-crystal structure (PDB 5CEQ) demonstrates that isonicotinonitrile-based inhibitors achieve specific hinge-region hydrogen bonding essential for kinase target engagement [3]. Installing the 3-aminopiperidine as the solubilizing/vector group enables subsequent derivatization without disrupting hinge binding. For targeted protein degradation applications (PROTACs), the primary amine provides an ideal exit vector for PEG-linker attachment to an E3 ligase recruiting element (e.g., cereblon or VHL ligand). For chemical probe programs requiring photoaffinity labeling, the amine can be functionalized with a diazirine or benzophenone photocrosslinker. The hydrochloride salt form ensures adequate aqueous solubility for biochemical assay preparation, with predicted aqueous solubility ≥10-fold higher than the free base at neutral pH [4].

Scenario 3: Fragment Library Construction – Rule-of-Three-Compliant Building Block for Diversity-Oriented Synthesis

Fragment-based drug discovery groups constructing in-house fragment libraries can incorporate 2-(3-aminopiperidin-1-yl)isonicotinonitrile hydrochloride as a privileged fragment satisfying all Rule-of-Three criteria (MW 202.26 free base; cLogP ~1.8; HBD 1; HBA 3) [5]. Unlike the unsubstituted piperidine-isonicotinonitrile analog (CAS 127680-89-1; zero H-bond donors), this fragment possesses the primary amine hydrogen-bond donor necessary for high-quality polar interactions with protein targets, as evidenced by the retention of detectable DPP-4 inhibition by 3-amino-substituted analogs at 100 µM screening concentration whereas the des-amino analog shows complete loss of activity [6]. The commercial availability at 98+% purity with full analytical characterization (¹H NMR, LC-MS) supports direct incorporation into fragment screening cascades without additional purification, reducing library preparation overhead. Subsequent hit elaboration can proceed through any of four distinct synthetic vectors from the primary amine, enabling rapid SAR exploration upon fragment hit identification.

Scenario 4: Regioisomeric Selectivity Controls for Target Engagement Profiling

Pharmacology laboratories conducting target engagement or selectivity profiling studies can employ 2-(3-aminopiperidin-1-yl)isonicotinonitrile hydrochloride as the active comparator in experiments designed to validate the specificity of the 3-amino-4-carbonitrile substitution pattern. By systematically comparing this compound against its closest analogs—the 4-amino regioisomer (CAS 1185309-64-1; Syk/JAK kinase ligand), the nicotinonitrile regioisomer (CAS 1185319-31-6; DPP-4 intermediate), and the unsubstituted piperidine analog (CAS 127680-89-1; fragment)—researchers can establish structure-activity relationships that define the precise molecular determinants of target engagement . This approach is particularly valuable for kinase selectivity panels where isonicotinonitrile-containing compounds may exhibit differential inhibition profiles across the kinome based solely on the piperidine substitution pattern. The high purity specification (98+%) ensures that observed biological activity can be attributed to the compound structure rather than impurities, meeting the rigor required for manuscript publication and patent filing.

Quote Request

Request a Quote for 2-(3-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.